molecular formula C17H20ClN5O4 B2990159 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 1040666-59-8

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2990159
CAS No.: 1040666-59-8
M. Wt: 393.83
InChI Key: MBJHNCWOTFZWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative developed for research use. Studies on structurally related purine-2,6-diones indicate potential for this compound class to act as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), making them valuable tools for investigating neurological pathways and psychiatric conditions . These analogs have been investigated for their affinity and selectivity profiles in radioligand binding assays and have shown promising pharmacological activity in preclinical models, suggesting potential research applications in studying mood disorders . Furthermore, purine derivatives are being explored in other therapeutic areas, such as oncology, where some act as CD73 inhibitors for cancer treatment research . This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O4/c1-19-16-20-14-13(15(25)22(3)17(26)21(14)2)23(16)8-10(24)9-27-12-7-5-4-6-11(12)18/h4-7,10,24H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJHNCWOTFZWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CC(COC3=CC=CC=C3Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione , often referred to as RS-49014, is a synthetic derivative of purine. Its unique structural characteristics suggest potential therapeutic applications, particularly in the modulation of biological pathways relevant to various diseases.

Chemical Structure and Properties

This compound belongs to the purine class and is characterized by the following structural features:

  • Purine Base : Confers nucleoside-like properties.
  • Chlorophenoxy Group : May enhance lipophilicity and biological activity.
  • Hydroxypropyl Chain : Provides additional reactivity and potential for further derivatization.

The molecular formula is C23H24ClN5O4C_{23}H_{24}ClN_5O_4 with a molecular weight of approximately 469.92 g/mol. The compound's boiling point is predicted to be around 708.4 °C, and it exhibits a density of approximately 1.39 g/cm³ .

Antihistaminic Properties

RS-49014 has been identified as a potent antihistaminic compound. Preliminary studies indicate that it may effectively inhibit histamine receptors, which are crucial in allergic responses and other physiological processes involving histamine signaling.

Modulation of Wnt Signaling Pathway

Recent research highlights the compound's significant role in modulating the Wnt signaling pathway. This pathway is essential for cell proliferation, differentiation, and embryonic development. Aberrant Wnt signaling has been implicated in various cancers; thus, compounds that can inhibit this pathway may have therapeutic potential in oncology.

Table 1: Comparison of Biological Activities

Activity TypeMechanism of ActionReferences
AntihistaminicInhibition of histamine receptors
Wnt Pathway ModulationInhibition of aberrant signaling linked to tumorigenesis

Case Studies

Case Study 1: Anticancer Potential
In vitro studies have demonstrated that RS-49014 can inhibit the proliferation of cancer cell lines associated with aberrant Wnt signaling. Notably, it exhibited a dose-dependent response in reducing cell viability in HT-29 (colon cancer) and TK-10 (renal cancer) cell lines .

Case Study 2: Pharmacokinetics and Toxicity
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of RS-49014. Results indicated favorable bioavailability with minimal cytotoxicity at therapeutic doses, suggesting a promising safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and analogs (see –9 for data sources):

Compound Name (Simplified) Substituent at Position 7 Substituent at Position 8 1,3-Dimethyl? Molecular Formula Molecular Weight Evidence ID
Target Compound 3-(2-Chlorophenoxy)-2-hydroxypropyl Methylamino Yes Derived: ~C₁₇H₂₁ClN₅O₄ ~417.8 -
7-(2-Chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methylpurine-2,6-dione 2-Chlorobenzyl 3-Hydroxypropylamino No C₁₆H₁₈ClN₅O₃ 371.8
7-(3-(3,4-Dimethylphenoxy)-2-hydroxypropyl)-8-(isobutylamino)-3-methylpurine-2,6-dione 3-(3,4-Dimethylphenoxy)-2-hydroxypropyl Isobutylamino No C₂₁H₂₉N₅O₄ 415.5
7-(3-(Allyloxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methylpurine-2,6-dione 3-(Allyloxy)-2-hydroxypropyl 2-Hydroxyethylamino No C₁₄H₂₁N₅O₅ 339.35
8-(Benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methylpurine-2,6-dione 3-(3,4-Dimethylphenoxy)-2-hydroxypropyl Benzyl(methyl)amino No C₂₅H₂₉N₅O₄ 463.5
7-[2-Hydroxy-3-[[2-hydroxy-2-(p-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione Complex hydroxy-phenylethylamino chain Complex amino group Yes C₁₈H₂₃N₅O₅ 389.41

Key Structural and Functional Insights:

Position 7 Modifications: Chlorinated Aryl Groups: The target compound and –6 feature chlorinated or methyl-substituted aryl groups. Chlorophenoxy (target) and chlorobenzyl () substituents may influence lipophilicity and target binding, while dimethylphenoxy () enhances steric bulk.

Position 8 Modifications: Amino Group Diversity: Smaller substituents like methylamino (target) and hydroxyethylamino () may enhance membrane permeability, whereas bulkier groups like benzyl(methyl)amino () or isobutylamino () could improve receptor selectivity. Hydrophilic vs. Hydrophobic Balance: 3-Hydroxypropylamino () and complex amino chains () introduce hydrogen-bonding sites, affecting pharmacokinetic profiles.

1,3-Dimethyl Substitution :

  • The target compound and share 1,3-dimethyl groups, which may reduce metabolic oxidation at these positions compared to analogs with single methyl groups (–8).

Research Implications and Limitations

While the evidence provides structural and molecular data, biological activity and pharmacokinetic parameters are absent . Further studies should explore:

  • Structure-Activity Relationships (SAR): How substituent variations affect target binding (e.g., adenosine receptors).
  • Physicochemical Properties : Experimental determination of solubility, logP, and stability.
  • Synthetic Feasibility: Accessibility of chlorophenoxy and amino-substituted intermediates.

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